1-(5-Nitrofuran-2-yl)butan-1-one
Description
Properties
CAS No. |
64258-96-4 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
1-(5-nitrofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C8H9NO4/c1-2-3-6(10)7-4-5-8(13-7)9(11)12/h4-5H,2-3H2,1H3 |
InChI Key |
JVMWZDLTKZXPRE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CCCC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Other CAS No. |
64258-96-4 |
Origin of Product |
United States |
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "1-(5-Nitrofuran-2-yl)butan-1-one":
Antitubercular Activity:
- Tetracyclic nitrofuran isoxazolines have been designed and synthesized as antituberculosis agents with improved pharmacokinetic properties .
- Many derivatives with diverse biological activities, including anti-tubercular agents, have a 5-nitrofuranyl scaffold .
- Nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis cell lines .
Antimicrobial Properties:
- Some derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
- One study evaluated a compound's efficacy against human scirrhous gastric carcinoma cells, demonstrating a concentration-dependent inhibition of cell proliferation.
- A nitrofuranyl-pyrazolopyrimidine compound was found to have antibacterial activity. In vivo studies of the compound in mice infected with Staphylococcus aureus showed a reduction in bacterial load in the kidneys and lungs .
Anticancer Activity:
- N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has shown potential as an anticancer agent, with research indicating cytotoxic effects against various cancer cell lines, including breast cancer and gastric carcinoma cell lines.
- Administration of N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride resulted in tumor size reduction and improved survival rates in murine models of cancer.
- A study demonstrated that N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis.
Other Biological Activities:
- N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis.
- Certain piperazine derivatives related to N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride have shown promise in treating conditions like sleep apnea.
- Compounds with structures similar to N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride demonstrated significant antioxidant activity, suggesting their potential role in preventing oxidative stress-related diseases.
- Nitrofurantoin is used to treat urinary tract infections, and nifurtimox is used for the treatment of Chagas disease .
Pharmacokinetics:
- Studies of tetracyclic nitrofuran isoxazolines found that the addition of solubilizing and metabolically blocked outer rings improved solubility and decreased protein binding .
- Some compounds demonstrated a significantly longer half-life, higher volume of distribution, and good tolerability .
Toxicity:
- Testing of hybrid analogs combining hydrazones and quinolines against Vero cells (African green monkey kidney cells) indicated low toxicity of these compounds against these cells, suggesting good selectivity could be achieved .
- A nitrofuranyl-pyrazolopyrimidine compound did not have a cytotoxic effect up to 50 μg ml−1 concentrations on HepG2 cell lines .
Relevance of Nitrofurans:
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
Compounds with halogen or methyl substituents on the furan ring demonstrate distinct electronic and steric effects:
Key Insights :
Heterocycle Replacements: Thiophene vs. Furan
Replacing the furan ring with thiophene modifies aromaticity and electronic properties:
Key Insights :
Chain Length and Functional Group Modifications
Variations in the ketone chain or additional functional groups influence reactivity and applications:
Key Insights :
Aromatic vs. Aliphatic Substituents
Replacing the nitrofuran with other aromatic systems alters electronic and steric profiles:
Q & A
Q. What are the recommended synthetic protocols for 1-(5-Nitrofuran-2-yl)butan-1-one to ensure reproducibility in academic research?
Methodological Answer:
- Multi-step synthesis should include nitration of furan derivatives followed by ketone formation via Friedel-Crafts acylation or similar methods.
- Characterize intermediates and final products using / NMR for structural confirmation and HPLC (e.g., reverse-phase with Newcrom R1 columns) to assess purity .
- Document experimental details rigorously, including solvent systems, catalysts, and reaction times, as per Beilstein Journal guidelines to ensure reproducibility .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 1-(5-Nitrofuran-2-yl)butan-1-one?
Methodological Answer:
- Reverse-phase HPLC : Use Newcrom R1 columns with mobile phases like acetonitrile/water (e.g., 70:30 v/v) and UV detection at 254 nm for purity analysis .
- NMR Spectroscopy : Employ , , and DEPT NMR to resolve structural ambiguities, comparing shifts with analogous nitrofuran derivatives .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated for similar ketones .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing novel derivatives of 1-(5-Nitrofuran-2-yl)butan-1-one?
Methodological Answer:
- Perform comparative NMR analysis with structurally related compounds (e.g., 4-MEAP or 4-MPB) to identify ppm shift discrepancies (<0.2 ppm tolerance) .
- Use IR spectroscopy to confirm functional groups (e.g., nitro stretching bands near 1539 cm) and cross-validate with computational chemistry tools .
- Replicate synthesis under controlled conditions to rule out impurities, referencing Beilstein guidelines for supplemental data documentation .
Q. What strategies are employed to investigate the structure-activity relationships (SAR) of 1-(5-Nitrofuran-2-yl)butan-1-one derivatives in pharmacological studies?
Methodological Answer:
- Synthesize analogs with modifications to the nitro group, furan ring, or alkyl chain. For example, replace the nitro group with halogens or methoxy groups to assess electronic effects .
- Test biological activity (e.g., antimicrobial or anticancer assays) and correlate results with computational docking studies to identify key pharmacophores.
- Use HRMS and X-ray crystallography (if applicable) to confirm structural hypotheses, as seen in fluorene-based SAR studies .
Q. How should researchers design experiments to explore the electrochemical or photochemical reactivity of 1-(5-Nitrofuran-2-yl)butan-1-one under varying conditions?
Methodological Answer:
- Oxidation/Reduction Studies : Apply oxidizing agents (e.g., CrO) or reducing agents (e.g., LiAlH) to probe ketone reactivity, monitoring products via HPLC .
- Cyclization Reactions : Use catalysts like triphenylphosphine or triphenylbismuth to induce ring formation, as demonstrated in epoxy ketone cyclization .
- Photochemical Activation : Expose the compound to UV light in inert solvents (e.g., THF) and analyze degradation products via GC-MS .
Q. What regulatory considerations must be addressed when synthesizing analogs of 1-(5-Nitrofuran-2-yl)butan-1-one with structural similarities to controlled substances?
Methodological Answer:
- Screen analogs against controlled substance databases (e.g., Canadian Controlled Drugs and Substances Act) to identify regulated structural motifs, such as piperazine or cinnamyl derivatives .
- Collaborate with institutional compliance offices to ensure adherence to legal frameworks for handling precursor chemicals.
- Document synthesis intent and methodologies transparently in research protocols to avoid regulatory misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
